4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 391222-93-8
VCID: VC7216696
InChI: InChI=1S/C16H12BrFN2O2S/c1-2-22-10-4-6-13-14(8-10)23-16(19-13)20-15(21)11-5-3-9(17)7-12(11)18/h3-8H,2H2,1H3,(H,19,20,21)
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Br)F
Molecular Formula: C16H12BrFN2O2S
Molecular Weight: 395.25

4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide

CAS No.: 391222-93-8

Cat. No.: VC7216696

Molecular Formula: C16H12BrFN2O2S

Molecular Weight: 395.25

* For research use only. Not for human or veterinary use.

4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide - 391222-93-8

Specification

CAS No. 391222-93-8
Molecular Formula C16H12BrFN2O2S
Molecular Weight 395.25
IUPAC Name 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Standard InChI InChI=1S/C16H12BrFN2O2S/c1-2-22-10-4-6-13-14(8-10)23-16(19-13)20-15(21)11-5-3-9(17)7-12(11)18/h3-8H,2H2,1H3,(H,19,20,21)
Standard InChI Key YNRWQEONZYRYSW-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Br)F

Introduction

Chemical Representation:

The compound integrates both electron-withdrawing (fluorine and bromine) and electron-donating groups (ethoxy), which may influence its reactivity and interaction with biological targets.

Synthesis Pathway

The synthesis of 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide can be hypothesized based on standard organic chemistry methodologies:

  • Formation of Benzothiazole Core:

    • The benzothiazole nucleus is typically synthesized by cyclization of 2-aminothiophenol with ethyl bromoacetate under reflux conditions.

    • Subsequent introduction of an ethoxy group at position 6 can be achieved via electrophilic substitution.

  • Bromination and Fluorination:

    • The fluorobenzamide moiety is prepared by selective fluorination of an aromatic ring followed by bromination at a specific position.

  • Amide Coupling:

    • The final step involves coupling the benzothiazole derivative with 4-bromo-2-fluorobenzoic acid using reagents like carbodiimides (e.g., DCC or EDC) in the presence of a base.

Potential Applications:

Benzothiazole derivatives are known for their pharmacological properties, and this compound may exhibit:

  • Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell walls or inhibit enzymatic pathways.

  • Anticancer Properties: The presence of halogens (Br, F) and the benzothiazole scaffold suggests potential as a kinase inhibitor or DNA intercalator.

  • Anti-inflammatory Activity: Likely mediated through inhibition of cyclooxygenase enzymes or other inflammatory mediators.

Mechanism of Action:

The compound’s activity may involve:

  • Binding to specific enzymes or receptors due to its heterocyclic structure.

  • Disruption of cellular processes via reactive halogen atoms.

Spectroscopic Data:

To confirm its structure, the following techniques are utilized:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR provide insights into hydrogen and carbon environments.

    • Peaks corresponding to amide protons, aromatic hydrogens, and ethoxy group are expected.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=397m/z = 397, confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Amide stretch (~1650 cm1^{-1}).

    • C-F stretch (~1100 cm1^{-1}) and C-Br stretch (~500 cm1^{-1}).

  • X-ray Crystallography:

    • Provides detailed information about bond lengths, angles, and spatial arrangement.

Pharmacokinetics and ADMET Profile

Absorption: Likely moderate due to lipophilic bromine and fluorine substituents.
Distribution: High plasma protein binding expected due to aromatic rings and halogens.
Metabolism: Predominantly hepatic via cytochrome P450 enzymes; potential for oxidative dehalogenation.
Excretion: Renal elimination as glucuronide or sulfate conjugates.

Comparative Analysis

PropertySimilar CompoundsThis Compound
Biological ActivityAntimicrobial agents like benzothiazole derivativesPotential antimicrobial, anticancer, anti-inflammatory
Molecular WeightTypically ranges from 250–400 g/mol397.22 g/mol
Halogen SubstitutionCommon in bioactive molecules for enhancing lipophilicityBromine and fluorine substitution
Benzothiazole DerivativesKnown for anti-tubercular, anti-HIV, and anticancer activitiesLikely exhibits similar pharmacological profiles

Future Research Directions

  • Biological Evaluation:

    • Conduct in vitro assays against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines.

    • Examine anti-inflammatory effects using COX inhibition assays.

  • Molecular Docking Studies:

    • Predict binding affinity with target enzymes or receptors using computational tools like AutoDock or Schrodinger.

  • Toxicity Studies:

    • Perform acute toxicity tests in animal models to determine safety profiles.

  • Derivatization:

    • Modify substituents to enhance solubility, potency, or selectivity.

This comprehensive analysis highlights the significance of 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide as a promising candidate for further pharmacological exploration due to its unique structural features and potential bioactivity across multiple therapeutic areas.

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